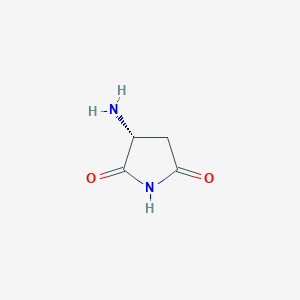

3-Aminosuccinimide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R)-3-aminopyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMHDRXNOHCJH-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of 3 Aminosuccinimide in Chemical Biology Research

Protein Modification and Bioconjugation Strategies Utilizing Aminosuccinimide

3-Aminosuccinimide and its derivatives are valuable tools for modifying proteins and peptides, enabling various bioconjugation strategies. These modifications are essential for studying protein structure-function relationships, developing diagnostic tools, and creating novel therapeutic agents.

The reactive N-hydroxysuccinimide (NHS) ester group present in certain this compound derivatives, such as (R)-3-N-Cbz-Amino-succinimide, allows for covalent attachment to primary amines on proteins and peptides smolecule.com. This capability is utilized to introduce protecting groups, such as the carbobenzoxy (Cbz) group, onto the N-terminus of proteins smolecule.com. The introduction of protecting groups is a standard technique in organic synthesis and peptide chemistry to temporarily block specific functional groups, enabling selective chemical modifications at other sites on the molecule smolecule.comresearchgate.net. This controlled modification is critical for synthesizing complex peptides or for studying the role of specific amino acid residues in protein function.

This compound derivatives can serve as linker molecules in affinity chromatography ppke.hu. By immobilizing these compounds onto a solid support, such as chromatography beads, and subsequently attaching a specific ligand, researchers can create affinity matrices. These matrices are designed to selectively capture proteins or other biomolecules that possess a complementary binding site ppke.hulibretexts.orgnih.gov. This method is crucial for the purification and isolation of target molecules from complex biological mixtures, a fundamental step in many biochemical and proteomic studies.

The derivatization of peptides and polylysine (B1216035) with this compound or its analogues facilitates functional studies nih.govnih.govnih.gov. By altering the chemical properties of these molecules through derivatization, researchers can investigate their interactions, conformational changes, and biological activities nih.govnih.govnih.gov. For instance, modifying peptides can help elucidate their roles in cellular signaling or as therapeutic agents. Polylysine, a polymer of lysine, when derivatized, can be used to study its capacity for gene delivery or its interactions with nucleic acids and cell membranes.

Intermediates in Endogenous Biochemical Processes

Beyond its use as a synthetic reagent, this compound, or more broadly the succinimide (B58015) intermediate, is intrinsically involved in several endogenous biochemical processes, particularly those related to protein degradation and modification.

Asparagine (Asn) deamidation is a common post-translational modification that occurs spontaneously in proteins, especially in therapeutic proteins, leading to a loss of amide and the formation of aspartic acid (Asp) or isoaspartic acid (isoAsp) nih.govmtoz-biolabs.comwikipedia.orgfrontiersin.orgresearchgate.net. This process is initiated by the formation of a cyclic succinimide intermediate, often referred to as an aspartimide or aminosuccinimide, which arises from the intramolecular attack of the Asn side chain's amide nitrogen on its own backbone carbonyl carbon ppke.humtoz-biolabs.comwikipedia.orgfrontiersin.orgresearchgate.netacs.orgmdpi.comresearchgate.netacs.orgbahargroup.orgresearchgate.netacs.orgfrontiersin.org. This succinimide intermediate is prone to hydrolysis, yielding Asp or isoAsp mtoz-biolabs.comwikipedia.orgfrontiersin.orgresearchgate.netacs.orgbahargroup.orgresearchgate.netacs.org. The rate of deamidation is influenced by factors such as the primary sequence (particularly Asn-Gly motifs), pH, and temperature mtoz-biolabs.comwikipedia.orgacs.orgnih.gov. The presence of this succinimide intermediate can significantly impact the stability and biological activity of therapeutic proteins, leading to heterogeneity and potential loss of efficacy nih.govfrontiersin.orgresearchgate.netnih.gov. For example, studies have shown that succinimide intermediates can be stabilized by interactions with neighboring amino acid residues, such as tryptophan, affecting their hydrolysis rates nih.gov.

In the intricate process of protein splicing, inteins catalyze their own excision from precursor proteins, leading to the ligation of the flanking extein sequences nih.govnih.govfrontiersin.orgillinois.edupnas.orgnih.govpnas.orgrcsb.orgasm.orgresearchgate.net. A critical step in the canonical mechanism of protein splicing involves the formation of an aminosuccinimide intermediate nih.govnih.govfrontiersin.orgillinois.edupnas.orgnih.govpnas.orgrcsb.orgasm.orgresearchgate.net. Specifically, at the C-terminal splice junction, a conserved asparagine residue within the intein undergoes cyclization. This cyclization involves the nucleophilic attack of the asparagine side-chain amide nitrogen onto the adjacent peptide bond carbonyl carbon, leading to the formation of an aminosuccinimide and the cleavage of the intein from the C-extein nih.govnih.govfrontiersin.orgillinois.edupnas.orgnih.govpnas.orgrcsb.orgasm.orgresearchgate.net. This aminosuccinimide intermediate is transient and is subsequently hydrolyzed to a standard asparagine or isoasparagine (B1595160) residue, completing the splicing process nih.govfrontiersin.orgasm.org. The formation of this succinimide intermediate is often considered the rate-limiting step and is crucial for the precise resolution of branched intermediates formed earlier in the splicing cascade pnas.orgpnas.orgrcsb.org. The mechanism is often facilitated by specific amino acid residues within the intein that position and activate the asparagine side chain for nucleophilic attack pnas.orgrcsb.org.

Compound Table

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₄H₆N₂O₂ | 73537-92-5 |

The

This compound is a compound of significant interest within the field of chemical biology, offering diverse applications in biochemical research, drug development, and protein engineering. Its unique structural features and chemical reactivity make it a valuable tool for investigating complex biological processes and designing novel molecular entities. This article explores the specific roles of this compound in chemical biology, with a focus on its involvement in amino acid metabolism pathways and its utility in enzyme inhibition and substrate studies.

Synthetic Methodologies for 3 Aminosuccinimide and Its Derivatives

Advanced Synthetic Protocols

Advanced synthetic protocols for 3-aminosuccinimide and its derivatives leverage modern chemical techniques to enhance efficiency, purity, and molecular diversity. These methods include solid-phase synthesis for high-throughput library generation, regioselective reductions to create specific stereoisomers, and catalytic or light-induced transformations for novel bond formation under mild conditions.

Solid-phase synthesis has emerged as a powerful strategy for the construction of N-substituted succinimide (B58015) libraries, offering advantages in purification and automation. A common approach involves the immobilization of a precursor molecule onto a polymeric resin, followed by sequential chemical modifications and final cleavage of the target molecule from the solid support.

One effective method is based on the intramolecular cyclization of a resin-bound dipeptide containing an aspartic acid residue. researchgate.net In this strategy, the dipeptide is assembled on the solid support, and subsequent treatment with a cyclizing agent like diphenylphosphorylazide (DPPA) in the presence of a base such as triethylamine (B128534) promotes the formation of the succinimide ring. researchgate.net This methodology allows for the generation of a large number of diverse succinimides by varying the commercially available building blocks used in the initial dipeptide synthesis. researchgate.net

Another technique utilizes a cyclative cleavage strategy. Here, a precursor is attached to a polystyrene resin, and the final succinimide product is formed and released from the support simultaneously under specific cleavage conditions. researchgate.net Traceless linkers, which leave no residual functionality on the cleaved product, are particularly valuable in this context. mdpi.orgnih.govresearchgate.netcombichemistry.com Arylsilane and phenylhydrazide-based linkers are examples of such systems, allowing for the attachment of substrates at an inert position and subsequent cleavage via protodesilylation or oxidation, respectively, leaving no "trace" of the linker on the final molecule. mdpi.orgnih.gov

For the synthesis of N-aryl succinimides, a solid-phase approach using silica-bound benzoyl chloride (SBBC) as a dehydrating agent has been developed. researchgate.net This method involves the cyclization of N-arylsuccinamic acids on the solid support, with the key advantage of the SBBC reagent being its recyclability. researchgate.net

| Method | Solid Support/Linker | Key Reagents | Description |

|---|---|---|---|

| Intramolecular Dipeptide Cyclization | Polystyrene Resin | Diphenylphosphorylazide (DPPA), Triethylamine (TEA) | A resin-bound dipeptide with a C-terminal aspartic acid is cyclized to form the succinimide ring. researchgate.net |

| Cyclative Cleavage | Polystyrene Resin | Specific cleavage cocktails (e.g., acidic) | The succinimide ring is formed concurrently with the cleavage of the molecule from the solid support. researchgate.net |

| Traceless Linker Strategy | Arylsilane or Phenylhydrazide Linkers | HF or TFA (for silyl (B83357) linkers); Cu(II) or NBS (for hydrazide linkers) | The molecule is attached via a linker that is completely removed upon cleavage, leaving no residual functional group. mdpi.orgnih.govnih.gov |

| Dehydrative Cyclization | Silica-Bound Benzoyl Chloride (SBBC) | N-Arylsuccinamic acids | A recyclable solid-supported dehydrating agent is used to facilitate the cyclization of amic acid precursors to N-aryl succinimides. researchgate.net |

The regioselective reduction of one of the two carbonyl groups in an aminosuccinimide system is a critical transformation, yielding valuable chiral building blocks such as 3-amino-5-hydroxy-pyrrolidin-2-ones (hydroxylactams). Achieving high regioselectivity is challenging due to the similar reactivity of the two carbonyl functions.

A notable methodology involves the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent. wikipedia.orgyoutube.comorganic-chemistry.orgmdpi.com While NaBH₄ typically reduces esters and amides slowly, its reactivity can be modulated to achieve regioselectivity in specific succinimide systems. One successful strategy employs a combination of NaBH₄ and a Lewis acid, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂). This approach has been used in the reduction of azaphthalimides, where chelation effects are thought to direct the hydride attack to a specific carbonyl group. acs.org

Remarkably, regioselectivity can also be controlled by electronic effects originating from a remote part of the molecule. In the synthesis of an EP4 antagonist, a succinimide was regioselectively reduced with NaBH₄, where the selectivity was governed by the electronic properties of a distant pyridine (B92270) ring connected via an aryl spacer. acs.org The electron-withdrawing nature of the pyridine ring deactivates the proximal carbonyl group towards nucleophilic attack, thereby directing the reduction to the distal carbonyl. This approach resulted in an 11:1 ratio of the desired hydroxylactam regioisomer. acs.org

| Substrate Type | Reducing System | Key Factor for Selectivity | Outcome | Regioisomeric Ratio |

|---|---|---|---|---|

| Azaphthalimides | NaBH₄ / Mg(ClO₄)₂ | Chelation of the Lewis acid with the pyridine nitrogen and proximal carbonyl. acs.org | Regioselective formation of hydroxylactam. | Not specified |

| Aryl-substituted N-pyridyl succinimide | NaBH₄ | Remote electronic effect from the pyridine ring deactivating the proximal carbonyl. acs.org | Preferential reduction of the distal carbonyl group. | 11:1 acs.org |

Catalytic and photochemical methods offer green and efficient alternatives for the synthesis and transformation of aminosuccinimides, often proceeding under mild conditions with high selectivity.

Catalytic Transformations: Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. While direct catalytic hydrogenation of the succinimide ring itself is challenging, related functionalities can be transformed. For instance, the reduction of maleimides, the unsaturated precursors to succinimides, can be achieved chemoselectively via electrochemical cathodic reduction. nih.gov Catalytic hydrogenation over palladium on carbon (Pd/C) is a standard method for removing protecting groups, such as the benzyloxycarbonyl (Cbz) group, which is frequently used in aminosuccinimide synthesis. acsgcipr.orgu-tokyo.ac.jp Recent advances have also focused on the development of non-precious metal catalysts, such as those based on iron, cobalt, and manganese, for hydrogenation reactions, presenting more sustainable options. tue.nlchemrxiv.org

Light-Induced Transformations: Photochemical reactions provide unique pathways for constructing and modifying succinimide rings. Visible-light-promoted strategies have been developed for the synthesis of complex succinimide derivatives. acs.orgfigshare.com For example, a catalyst-free radical annulation of 1,6-enynes with aryl sulfonyl bromides can be initiated by visible light to assemble functionalized succinimides at room temperature. acs.orgfigshare.com This method is characterized by mild conditions, high atom economy, and the absence of a photocatalyst. acs.org

Another novel approach utilizes the light-induced degradation of metallocarbonyl succinimidato complexes to generate N-nonsubstituted 3-substituted succinimides. acs.orgresearchgate.net In this process, a maleimide (B117702) complexed to an iron or ruthenium center first undergoes a base-catalyzed oxa-Michael addition with an alcohol. Subsequent irradiation of the resulting 3-alkoxysuccinimidato complex with daylight leads to the degradation of the metal complex and release of the free 3-alkoxysuccinimide. acs.orgresearchgate.net This method cleverly circumvents the common problem of succinimide ring-opening under the basic conditions required for the oxa-Michael reaction. acs.orgresearchgate.net

| Transformation Type | Method | Conditions | Description |

|---|---|---|---|

| Catalytic | Electrochemical Reduction | Cathodic potential | Chemoselective reduction of maleimides to succinimides in the presence of other reducible groups. nih.gov |

| Light-Induced | Visible-Light Radical Annulation | Visible light, room temperature, catalyst-free | Synthesis of functionalized succinimides from 1,6-enynes and aryl sulfonyl bromide. acs.orgfigshare.com |

| Light-Induced | Degradation of Metallocarbonyl Complexes | Daylight irradiation | Release of free 3-alkoxysuccinimides from their iron or ruthenium carbonyl complexes. acs.orgresearchgate.net |

Synthesis of Protected and Derivatized Forms of this compound and its Analogs

The synthesis of protected and derivatized forms of this compound is essential for its incorporation into larger molecules, such as peptides or other complex organic structures. Protection of the amino group prevents unwanted side reactions, while derivatization allows for the modulation of the molecule's physicochemical properties.

Protected Forms: The most common protecting groups for the amino functionality are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. organic-chemistry.orgmissouri.edu

The Boc group is typically introduced by reacting the amino compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net It is stable to a wide range of reaction conditions but is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. organic-chemistry.org

The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. google.comnih.gov Its primary advantage is its stability to acidic and basic conditions, while being easily removed by catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. missouri.edu

The choice between Boc and Cbz protection is a key strategic decision in a multi-step synthesis, often dictated by the need for orthogonal deprotection strategies, where one group can be removed without affecting the other. peptide.com

Derivatized Forms: Derivatization of the this compound core can be achieved through various reactions targeting the amino group (once deprotected) or other positions on the succinimide ring. The free amine can act as a nucleophile, reacting with a wide array of electrophiles to form amides, ureas, sulfonamides, and other functional groups. For instance, coupling with carboxylic acids using standard peptide coupling reagents like HATU or carbodiimides (e.g., EDC) can be used to elongate a peptide chain or attach other molecular fragments. nih.govpeptide.com Derivatization is also a key strategy in analytical chemistry to enhance the detection of amino-containing molecules in techniques like mass spectrometry. google.comnih.govresearchgate.netnih.gov

| Protecting Group | Abbreviation | Introduction Reagent | Common Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous acid (e.g., TFA, HCl in dioxane). organic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂ / Pd/C). missouri.edu |

Chemical Reactivity and Transformation Mechanisms of 3 Aminosuccinimide

Computational and Theoretical Investigations of 3 Aminosuccinimide

Quantum Mechanical and Molecular Mechanical (QM/MM) Approaches for Reaction Modeling

Quantum Mechanical (QM) and Molecular Mechanical (MM) hybrid methods are frequently employed to model complex chemical reactions, especially those occurring in biological environments or involving large molecular systems. For succinimide (B58015) residue formation from aspartic acid (Asp) residues, QM/MM approaches have been utilized to map reaction pathways. Studies have employed the B3LYP/6-31+G(d,p) level of theory to describe these pathways, with single-point energy calculations performed using the MP2/6-311+G(d,p) level smolecule.com. These investigations have characterized the process as occurring in three main steps: iminolization, cyclization, and dehydration. For instance, the formation of a succinimide residue from an Asp residue, catalyzed by water molecules, has been calculated to have an activation energy of approximately 109 kJ/mol smolecule.com. Such QM/MM studies are vital for understanding the energetics and mechanisms of reactions involving succinimide intermediates in more complex biological contexts, such as protein degradation pathways ebi.ac.uk.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to determine the electronic structure and predict the reactivity and energetics of molecules. DFT calculations, often utilizing functionals such as B3LYP, have been crucial in understanding the behavior of 3-aminosuccinimide and related structures rsc.orgbahargroup.orgrsc.org. For example, DFT has been employed to investigate the deamidation reactions of asparagine (Asn) residues, which proceed via succinimide intermediates bahargroup.org. These studies analyze reaction coordinates like the Nn+1–Cγ distance for ring closure and Cγ–Nγ bond length for deamination bahargroup.orgacs.orgnih.gov. Furthermore, DFT calculations have shed light on the origins of fluorescence in amino-succinimides, attributing it to the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) rsc.org. Such electronic structure insights are fundamental to predicting and explaining molecular properties.

Table 1: Representative DFT and QM/MM Computational Studies on Succinimide Formation and Related Reactions

| Method | System/Reaction Type | Key Findings | Calculated Value (if applicable) | Reference |

| B3LYP/6-31+G(d,p) + MP2/6-311+G(d,p) | Succinimide residue formation from Asp (water-catalyzed) | Reaction pathway analysis (iminolization, cyclization, dehydration) | Activation Energy: 109 kJ/mol | smolecule.com |

| DFT (B3LYP/6-31G) + PCM | Deamidation of Asn via succinimide | Reaction mechanism, influence of solvation on activation energy for cyclization | Activation energy of cyclization lowered in basic medium | bahargroup.org |

| DFT (B3LYP/6-31G(d)) | Amino-succinimides and dithio-succinimides | Spatial separation of HOMO and LUMO responsible for fluorescence | N/A | rsc.org |

| DFT (B3LYP/6-31G) | Succinimide formation from Asp (acetic acid-catalyzed) | Two-step mechanism, identification of transition states | TS-1 Activation Energy: 26.9 kcal/mol | mdpi.com |

| DFT (B3LYP/6-311++G(2d,2p)) | Deamidation of Asn via succinimide | Detailed reaction steps, transition state searches (QST2/QST3), IRC calculations for pathway verification | N/A | acs.orgnih.gov |

Reaction Pathway Analysis and Transition State Modeling for Aminosuccinimide Formation

Detailed analysis of reaction pathways and the characterization of transition states are critical for understanding chemical transformations. For the formation of succinimide structures, which is relevant to the behavior of this compound and its biological implications, computational studies have mapped out multi-step mechanisms. The deamidation of asparagine (Asn) residues, a process involving the formation of a succinimide intermediate, has been extensively studied using DFT. This process typically involves deprotonation of the peptide backbone, followed by intramolecular ring closure to form a tetrahedral intermediate (Tet–), subsequent deamination to yield the succinimide (Suc), and finally hydrolysis bahargroup.orgacs.orgnih.gov. DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(2d,2p), have been used to identify and characterize the transition states (TS) for these steps using routines like QST2/QST3, with subsequent Intramolecular Reaction Coordinate (IRC) calculations to confirm the pathways acs.orgnih.gov. For instance, in the acetic acid-catalyzed formation of succinimide from Asp residues, a transition state (TS-1) with an activation energy of 26.9 kcal/mol was calculated, indicating it as a potential rate-determining step mdpi.com. The precise nature of these pathways and transition states is highly dependent on the specific molecular environment and catalytic species present.

Theoretical Models for Fluorescence Quenching and Emission from Aminosuccinimides

The photophysical properties of molecules, including their fluorescence behavior, can be effectively studied using theoretical models. Notably, studies have revealed that certain amino-succinimide structures, such as 2-amino-succinimide and 2,3-dithio-succinimide, exhibit fluorescence, a property not typically associated with simple succinimide rings which are often considered fluorescence quenchers rsc.org. This unexpected fluorescence has been theoretically attributed to the spatial separation of the HOMO and LUMO in these modified succinimide systems, as determined by DFT calculations rsc.org. Theoretical models of fluorescence, grounded in concepts like the Jablonski diagram, describe the excitation and emission of photons, fluorescence lifetimes, and factors influencing these processes horiba.comwikipedia.orguci.edu. By applying these theoretical frameworks, researchers can elucidate the molecular basis for fluorescence in novel structures and understand how modifications, such as the addition of amino or thiol groups, can alter electronic structures to enable light emission rsc.org. Furthermore, fluorescence enhancement observed in polymers containing 2-amino-succinimide has been linked to an "isolation effect" that suppresses non-radiative decay pathways rsc.org.

Compound List:

this compound

Succinimide

Aspartic acid (Asp)

Asparagine (Asn)

Succinimide residue (Suc)

Tetrahedral intermediate (Tet–)

Amino-succinimide

2-amino-succinimide

2,3-dithio-succinimide

Applications of 3 Aminosuccinimide in Advanced Organic Synthesis

Role in Material Science and Polymer Chemistry

The unique chemical structure of succinimide (B58015) derivatives, especially those bearing amino functionalities, provides a platform for developing advanced materials with tailored optical and structural properties. Their ability to be incorporated into polymer chains or serve as building blocks for complex molecular assemblies underscores their growing importance in this field.

Development of Fluorescent Succinimide-Containing Polymers

Traditionally, succinimide moieties have been associated with fluorescence quenching due to electron transfer mechanisms. However, recent research has revealed that specific amino-substituted succinimide derivatives can exhibit intrinsic fluorescence, which is significantly amplified when integrated into polymer backbones.

Studies have demonstrated that compounds like 2-amino-succinimide and 2,3-dithio-succinimide possess inherent fluorescent properties, often exhibiting solvent-dependent emission characteristics rsc.orgidexlab.com. When these derivatives are polymerized, an "isolation effect" within the polymer matrix suppresses non-radiative decay pathways, leading to a substantial enhancement in fluorescence intensity. Polymers incorporating 2-amino-succinimide, for instance, have shown fluorescence enhancements of up to approximately 200-fold compared to their monomeric counterparts rsc.orgidexlab.com. This phenomenon is theorized to stem from the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the molecule, a characteristic that can be further modulated by polymer architecture rsc.org.

Beyond these specific derivatives, related structures like N-(1-naphthyl)succinimide have also been utilized as fluorescence probes, highlighting the broader potential of the succinimide core in optical applications clockss.org. Furthermore, research into poly(amide-imide)s incorporating aminosuccinimide units has shown their capacity to self-assemble into nanovesicles that display red fluorescence, making them suitable for bioimaging applications and demonstrating a pathway for designing functional fluorescent polymers acs.org.

Table 1: Fluorescence Enhancement in Succinimide-Containing Polymers

| Succinimide Derivative | Polymer Type | Fluorescence Enhancement (vs. Monomer) | Key Property/Mechanism | Source(s) |

| 2-amino-succinimide | Polymers containing it | Up to ~200-fold | Isolation effect, suppressed non-radiative decay | rsc.orgidexlab.com |

| 2,3-dithio-succinimide | Polymers containing it | Fluorescent (solvent-dependent) | Spatial HOMO/LUMO separation | rsc.org |

Utilization in Designing Novel Molecular Architectures and Scaffolds

Succinimide derivatives serve as crucial "organic building blocks" in the bottom-up assembly of complex molecular architectures and functional materials cymitquimica.comsigmaaldrich.com. Their versatile structure allows for functionalization at various positions, enabling the creation of diverse compounds with tailored properties suitable for advanced material design and supramolecular chemistry researchgate.net.

The succinimide core's ability to participate in non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and halogen bonding, is instrumental in its use for crystal engineering and supramolecular assembly acs.orgwikipedia.org. N-substituted succinimides, for example, have been investigated for their roles in forming ordered structures through these interactions acs.orgresearchgate.net. These properties make them valuable synthons for constructing novel molecular scaffolds, which are fundamental components in the development of functional materials acs.orgmdpi.com.

Derivatives like (R)-3-N-Cbz-Amino-succinimide can act as intermediates or linker molecules in organic synthesis, facilitating the construction of more complex molecular systems and specialized applications like affinity chromatography smolecule.com. The inherent structural modifiability of the succinimide ring allows chemists to fine-tune molecular properties, creating scaffolds with specific spatial arrangements and functionalities essential for material science applications.

Table 2: Succinimide Derivatives as Molecular Building Blocks and Scaffolds

| Succinimide Derivative/Type | Role in Architecture/Scaffold Design | Key Interactions/Properties Facilitating Role | Source(s) |

| Succinimide core | Fundamental building block | Modular assembly, functionalization potential | cymitquimica.comsigmaaldrich.com |

| 2-amino-succinimide | Monomer for fluorescent polymers | Intrinsic fluorescence, isolation effect | rsc.orgidexlab.com |

| N-substituted succinimides | Crystal engineering, supramolecular assembly | Hydrogen bonding, pi-pi stacking, halogen bonding | acs.orgresearchgate.net |

| 3-substituted succinimides | Structural modification | Tailoring properties for material applications | researchgate.net |

| (R)-3-N-Cbz-Amino-succinimide | Intermediate, linker molecule | Organic synthesis, affinity chromatography | smolecule.com |

Compound List

3-Aminosuccinimide

2-amino-succinimide

2,3-dithio-succinimide

N-(1-naphthyl)succinimide (NaS)

Maleic anhydride (B1165640)

Polyisobutylene Succinimide (PIBSI)

Poly(amide-imide)

Aminosuccinimide

N-tert-butyloxycarbonylasparagine (Boc-Asn)

N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione

3-Boc-aminopyrrolidin-2-one

N-benzylsuccinimide

N-(1-phenyl-4-imidazolyl)succinimide

N-phenylsuccinimide

N-(2-fluorophenyl)succinimide

N-(2-bromophenyl)succinimide

N-(3-fluorophenyl)succinimide

N-(3-bromophenyl)succinimide

N-(4-fluorophenyl)succinimide

N-(4-bromophenyl)succinimide

Dithiomaleimides (DTMs)

2,3-DBM (2,3-dibromomaleimide)

Thiolactone-maleimide

(R)-3-N-Cbz-Amino-succinimide

N-substituted itaconimides

N-substituted maleimides

Poly(ethylene glycol) (PEG)

Poly(tert-butyl acrylate) (P(tBA))

Poly(triethylene glycol acrylate) (P(TEGA))

Poly(triethylene glycol acrylate)-b-poly(tert-butyl acrylate) (P(TEGA)-b-P(tBA))

Poly(tert-butyl acrylate)-b-poly(triethylene glycol acrylate-co-dithiomaleimide) (P(tBA)-b-P(TEGA-co-DTMA))

Poly(triethylene glycol acrylate)-b-poly(tert-butyl acrylate-co-dithiomaleimide) (P(TEGA)-b-P(tBA-co-DTMA))

Tetraphenylethylene (TPE)

Ascorbic acid

L-cysteine

Perylene-3,4,9,10-tetracarboxylic dianhydride (PDA)

Beta-alanine

L-valine

L-isoleucine

L-phenylalanine

Advanced Analytical Techniques for Characterization of 3 Aminosuccinimide and Its Adducts

Advanced Spectroscopic Techniques

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) analysis is a powerful, non-destructive technique used to determine the atomic and molecular structure of crystalline solids malvernpanalytical.comlibretexts.org. By analyzing the pattern of X-rays diffracted by a crystalline sample, researchers can deduce detailed information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and molecular conformation. For compounds like 3-Aminosuccinimide, which possess a defined three-dimensional structure, XRD is invaluable for confirming its solid-state architecture.

While direct crystallographic data specifically for this compound may not be extensively detailed in all literature, studies on various succinimide (B58015) derivatives provide insights into the structural characteristics of the succinimide ring system. Research on N-substituted succinimides, for instance, has shown that the succinimide rings are typically approximately planar researchgate.net. The precise arrangement of atoms within the crystal lattice, including the orientation of the amino group and the conformation of the ring, can be determined through single-crystal XRD. This technique can reveal the presence of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which significantly influence the crystal packing and, consequently, the bulk properties of the material srce.hrsrce.hr. For example, studies on related succinimide derivatives have identified herringbone-like molecular packing and hydrogen bonding networks formed by the ring NH and carbonyl oxygen atoms srce.hr.

The analysis of diffraction patterns, often plotted as intensity versus the angle of diffraction (2θ), allows for the identification of crystalline phases and can reveal information about crystallite size and lattice strain malvernpanalytical.comlibretexts.org. For this compound, XRD would confirm its crystalline nature and provide definitive data on its solid-state structure, which is essential for its synthesis, purification, and formulation.

Table 1: Illustrative Crystallographic Data for a Succinimide Derivative

| Parameter | Value (for 3(4-pyridil-methyl)amino-pyrrolidine-2,5-dione) | Reference |

| Space Group | Pbca | srce.hr |

| Unit Cell Volume | 1974.2(8) ų | srce.hr |

| Molecules per Unit Cell (Z) | 8 | srce.hr |

| Density (Dc) | 1.381 Mg/m³ | srce.hr |

| Refinement R-factor | 0.0526 | srce.hr |

Note: This table presents data for a related succinimide derivative to illustrate the type of information obtained via X-ray diffraction analysis.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of many biologically active compounds. This compound possesses a chiral center at the carbon atom bearing the amino group (C3) smolecule.comebi.ac.uk. Consequently, it exists as two enantiomers: the (R) and (S) forms, often referred to as D- and L- forms, respectively. L-3-aminosuccinimide has been identified as having the (S)-configuration ebi.ac.uk. Circular Dichroism (CD) spectroscopy is a sensitive technique used to detect and quantify chirality in molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. When plane-polarized light passes through a chiral substance, the left and right circularly polarized components are absorbed to different extents, resulting in a net rotation of the plane of polarization. This phenomenon is observed as a CD spectrum, characterized by positive or negative peaks known as Cotton effects, which occur at wavelengths where the molecule absorbs light nih.govresearchgate.nethindsinstruments.comresearchgate.netlibretexts.org.

The magnitude and sign of the CD signal are directly related to the specific enantiomer present and its concentration. Therefore, CD spectroscopy is invaluable for:

Confirming Chirality: Detecting the presence of chiral centers in molecules like this compound.

Determining Enantiomeric Purity (ee): Quantifying the ratio of enantiomers in a sample. This is achieved by comparing the CD signal of a sample to that of a pure enantiomer or by using calibration curves nih.govhindsinstruments.com.

Assigning Absolute Configuration: In some cases, by comparing experimental CD spectra with theoretical calculations or known standards, the absolute configuration (R or S) of a chiral molecule can be assigned researchgate.netlibretexts.orgoup.com.

Studies on chiral succinimide derivatives and related chiral amines have demonstrated the utility of CD spectroscopy. For instance, chiral succinimide derivatives have shown active Cotton effects in the range of 230-300 nm, indicative of their stereochemistry rsc.org. Similarly, CD spectroscopy has been employed to determine the enantiomeric excess of chiral amines by observing characteristic CD signals upon complexation or derivatization nih.govhindsinstruments.com.

Table 2: Illustrative CD Spectral Data for Chiral Succinimide Derivatives/Related Compounds

| Compound/Derivative | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Chirality/Observation | Reference |

| Chiral N-Alkenylsuccinimide derivative (example) | 296 | +1.57 | (8aS) | oup.com |

| Chiral N-Alkenylsuccinimide derivative (example) | 296 | -1.07 | (8aR) | oup.com |

| Chiral Succinimide Derivative (example) | 230-300 | Variable | Active Cotton Effect | rsc.org |

| Chiral Amine (after derivatization, example) | 395 | Variable | ee Determination | hindsinstruments.com |

Note: Δε represents the difference in molar extinction coefficients for left and right circularly polarized light. Data is illustrative and may pertain to related compounds.

Electrometric Titration for Functional Group Characterization and Purity Assessment

Electrometric titration, particularly potentiometric titration, is a quantitative analytical method used to determine the concentration of a substance by reacting it with a solution of known concentration (titrant). This technique is highly effective for characterizing functional groups and assessing the purity of compounds like this compound, which contains both basic (amine) and weakly acidic (imide) functionalities.

Functional Group Characterization:

Amine Group Basicity: The primary amine group (-NH₂) in this compound is basic due to the lone pair of electrons on the nitrogen atom libretexts.org. This basicity allows it to be titrated with a strong acid, such as hydrochloric acid (HCl) or perchloric acid (HClO₄), often in aqueous or non-aqueous solvents gfschemicals.com. The titration curve, plotting the potential (e.g., pH or millivolts) against the volume of titrant added, will show a sharp change in potential at the equivalence point, corresponding to the complete neutralization of the amine group.

Imide Group Acidity: The imide N-H proton is weakly acidic, allowing the molecule to be titrated as a weak acid with a strong base, such as sodium hydroxide (B78521) (NaOH) gfschemicals.com. This titration would also yield a characteristic potentiometric curve, with an equivalence point indicating the complete deprotonation of the imide nitrogen.

Purity Assessment: The purity of a sample can be determined by comparing the volume of titrant required to reach the equivalence point with the theoretically calculated volume for a pure sample of this compound. If the sample is impure, a different volume of titrant will be consumed. For instance, if the sample contains inert impurities, less titrant will be required than theoretically calculated for the given mass of the sample, indicating lower purity tutorchase.comresearchgate.net. Conversely, if the sample contains impurities that also react with the titrant, the interpretation becomes more complex.

Potentiometric titration offers advantages, especially for compounds with limited solubility in water or those with very weak acidic or basic strengths, by allowing the use of non-aqueous solvents gfschemicals.com. The precise monitoring of potential changes allows for the accurate determination of equivalence points, even in complex mixtures or when visual indicators are unreliable researchgate.net. Methods involving the reaction of amines with carbon disulfide followed by titration with a base have also been employed for amine quantification dss.go.th.

Table 3: Electrometric Titration Principles for this compound

| Functional Group | Nature | Titrant (Example) | Solvent (Example) | Analyte Role | Purity Indication |

| Amine (-NH₂) | Basic | HCl / HClO₄ | Water / Acetic Acid | Base | Volume of acid required vs. theoretical for pure sample. Lower volume suggests impurity. |

| Imide (-NH-) | Weakly Acidic | NaOH | Water / Nonaqueous | Acid | Volume of base required vs. theoretical for pure sample. Lower volume suggests impurity. |

Note: Specific titration conditions and expected results for this compound would depend on experimental setup and potential co-existing functional groups in impure samples.

Compound List:

this compound

N-(1-phenyl-4-imidazolyl)succinimide

N-benzylsuccinimide

3(4-pyridil-methyl)amino-pyrrolidine-2,5-dione

L-3-aminosuccinimide

(S)-3-N-Cbz-amino-succinimide

(R)-3-N-Cbz-amino-succinimide

Chiral N-Alkenylsuccinimide derivatives

Chiral amines

Chiral amino alcohols

D-2-amino-N-(3,4-methylenedioxyphenyl)succinimide hydrochloride

L-(S)-3-aminosuccinimide

D-(R)-2-amino-N-(3,4-isopropylidenedioxyphenyl)succinimide

L-(S)-2-amino-N-(3,4-isopropylidenedioxyphenyl)succinimide

2-amino-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

2-HEMI

2-HESI

Allyl alcohol

Acrylamide

2-hydroxyethyl methacrylate (B99206) (2-HEMA)

Lysine

Methionine

Threonine

Tryptophan

Future Directions and Emerging Research Avenues for 3 Aminosuccinimide

Development of Novel and Sustainable Synthetic Pathways

The pursuit of more efficient, environmentally friendly, and cost-effective methods for synthesizing 3-Aminosuccinimide is a key area of future research. Current synthetic routes, while established, can often be improved in terms of yield, purity, and sustainability. Efforts are directed towards developing greener chemistry approaches, such as utilizing milder reaction conditions, reducing waste generation, and employing catalytic systems that minimize the use of hazardous reagents. Research into novel catalytic methods, flow chemistry, and biocatalysis could offer significant advantages in terms of scalability and environmental impact mdpi.comnih.gov. Exploring alternative starting materials and optimizing existing pathways to reduce energy consumption and improve atom economy are also critical goals.

Advanced Applications in Protein Engineering and Peptide-Based Drug Discovery

This compound serves as a valuable building block and modifying agent in protein engineering and peptide-based drug discovery mdpi.comnih.govingentaconnect.commednexus.orgresearchgate.netrwth-aachen.de. Its ability to be incorporated into peptides or used to modify proteins opens avenues for creating novel therapeutic agents and functional biomaterials. Future directions include its use in developing peptide-based drugs with improved stability, targeted delivery, and enhanced efficacy ethz.chnih.govmdpi.comdrugdiscoverytrends.com. Furthermore, 3-AS can be employed in bioconjugation strategies to link peptides or proteins to other molecules, such as drugs, imaging agents, or solid supports, for applications in diagnostics, targeted therapy, and affinity chromatography susupport.comsigmaaldrich.comthermofisher.comnih.gov. Research will explore its role in creating complex peptide architectures and functional protein scaffolds.

Integration with Computational Design for Rational Molecular and Drug Development

The synergy between computational chemistry and experimental studies is poised to accelerate the development of this compound derivatives and related molecules rwth-aachen.defrontiersin.orgresearchgate.netnih.govbioscipublisher.comriken.jpmuni.czisdiscovery.eu. Computational tools, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning, can predict molecular properties, optimize binding affinities, and guide the design of new compounds with desired biological activities riken.jpmuni.cz. Future research will leverage these in silico methods for the rational design of novel 3-AS analogs with improved pharmacological profiles, reduced toxicity, and enhanced target specificity. This integrated approach will streamline the drug discovery pipeline, from hit identification to lead optimization.

Exploration of New Functional Derivatizations and Supramolecular Chemistry

The exploration of new functional derivatizations of this compound is a promising area for expanding its chemical space and discovering novel properties. Modifying the succinimide (B58015) ring or the amino group with various substituents can lead to compounds with altered electronic, steric, and physicochemical characteristics. This includes the development of derivatives for use in supramolecular chemistry, where molecules self-assemble into ordered structures with unique functions nih.govpeeksgroup.comgu.segoogle.communi.cz. Research may focus on creating 3-AS-based materials for sensing, catalysis, or advanced drug delivery systems by exploiting non-covalent interactions and self-assembly principles.

Q & A

Q. How can I synthesize 3-Aminosuccinimide with high purity, and what analytical methods are critical for validation?

Methodological Answer:

- Synthesis: Use a cyclization reaction of aspartic acid derivatives under controlled anhydrous conditions. Optimize reaction temperature (e.g., 80–100°C) and catalysts (e.g., DCC for carboxyl activation) to minimize side products.

- Purification: Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Validation:

- NMR: Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on the characteristic succinimide ring protons (δ 2.5–3.5 ppm) and amine protons (δ 1.8–2.2 ppm).

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to verify purity (>95%).

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]<sup>+</sup>).

References: Safety protocols for handling anhydrous conditions and toxic reagents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis.

- Disposal: Neutralize waste with dilute HCl (1M) before disposal, adhering to institutional hazardous waste guidelines.

References: OSHA HCS standards for acute toxicity and skin/eye irritation .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation:

- Compare NMR chemical shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).

- Use X-ray crystallography to confirm solid-state conformation, noting potential tautomerization or solvent effects.

- Analyze IR spectra for carbonyl stretching frequencies (1700–1750 cm<sup>-1</sup>) to detect hydrogen bonding anomalies.

- Statistical Analysis: Apply principal component analysis (PCA) to identify outliers in spectral datasets.

References: Guidelines for data precision and statistical significance in analytical chemistry .

Q. What experimental design strategies optimize the regioselective functionalization of this compound?

Methodological Answer:

-

Design of Experiments (DoE): Use a factorial design to test variables:

Variable Range Tested Optimal Condition Solvent polarity DMF vs. THF DMF (higher yield) Temperature 25°C vs. 60°C 60°C (faster kinetics) Catalyst loading 5 mol% vs. 10 mol% 10 mol% (improved selectivity) -

Kinetic Monitoring: Track reaction progress via <sup>19</sup>F NMR (if fluorinated reagents are used) or inline FTIR.

References: Principles of iterative experimental design and variable optimization .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate transition states using Gaussian or ORCA software to identify reactive sites.

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic behavior.

- Solvent Effects: Apply COSMO-RS models to account for solvation free energy in polar aprotic solvents (e.g., DMSO).

References: Best practices for computational data reporting and validation .

Data Analysis and Reproducibility

Q. How should I address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality Control (QC): Implement LC-MS for every batch to detect impurities (e.g., unreacted starting materials).

- Standardized Protocols: Document exact stoichiometry, stirring rates, and drying times. Use calibrated equipment (e.g., balances with ±0.1 mg accuracy).

- Statistical Tools: Calculate relative standard deviation (RSD) across batches; aim for <5% variability.

References: Guidelines for reproducibility in chemical synthesis .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

Methodological Answer:

- Dose-Response Curves: Fit data to a sigmoidal model (Hill equation) using GraphPad Prism or R.

- Error Analysis: Report 95% confidence intervals for IC50 values. Use ANOVA to compare efficacy across cell lines.

- Outlier Removal: Apply Grubbs’ test (α = 0.05) to exclude non-physiological data points.

References: Criteria for statistical significance and data reporting .

Research Communication

Q. How can I structure a research paper to highlight the novelty of this compound applications?

Methodological Answer:

- Introduction: Contrast with existing succinimide derivatives (e.g., N-hydroxysuccinimide) to emphasize unique amine functionality.

- Results: Use subheadings like "Synthetic Advancements" and "Mechanistic Insights" for clarity.

- Graphical Abstracts: Include a reaction scheme with color-coded regions showing key innovations (avoid excessive structures per journal guidelines) .

References: ACS and RSC formatting standards for clarity and impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。